(S,R,S)-AHPC-CO-C9-acid
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Overview
Description
(S,R,S)-AHPC-CO-C9-acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The compound’s structure includes multiple stereogenic centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-CO-C9-acid typically involves several steps, starting from readily available precursors. The synthetic route may include:
Formation of the Core Structure: This step involves the construction of the core structure through a series of reactions such as aldol condensation, Michael addition, or cyclization reactions.
Introduction of Stereogenic Centers: The stereogenic centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the stereochemical purity and overall quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-CO-C9-acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are used under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(S,R,S)-AHPC-CO-C9-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-CO-C9-acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (R,S,R)-AHPC-CO-C9-acid
- (S,S,S)-AHPC-CO-C9-acid
- (R,R,R)-AHPC-CO-C9-acid
Uniqueness
(S,R,S)-AHPC-CO-C9-acid is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C33H48N4O6S |
---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoic acid |
InChI |
InChI=1S/C33H48N4O6S/c1-22-29(44-21-35-22)24-16-14-23(15-17-24)19-34-31(42)26-18-25(38)20-37(26)32(43)30(33(2,3)4)36-27(39)12-10-8-6-5-7-9-11-13-28(40)41/h14-17,21,25-26,30,38H,5-13,18-20H2,1-4H3,(H,34,42)(H,36,39)(H,40,41)/t25-,26+,30-/m1/s1 |
InChI Key |
MTQZLQCVZFDQOZ-DIIXFEDBSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
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